(R)-3-Amino-N-isopropylbutanamide
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Overview
Description
®-3-Amino-N-isopropylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-N-isopropylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with 3-aminobutanol, which is obtained through chiral resolution of 3-(t-butoxycarbonyl-amino) butyric acid.
Reduction: The intermediate is then reduced using sodium borohydride and a Lewis acid to obtain ®-3-aminobutanol.
Amidation: The final step involves the amidation of ®-3-aminobutanol with isopropylamine to yield ®-3-Amino-N-isopropylbutanamide
Industrial Production Methods
The industrial production of ®-3-Amino-N-isopropylbutanamide follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective raw materials, mild reaction conditions, and ensuring high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-N-isopropylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and halides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines
Scientific Research Applications
®-3-Amino-N-isopropylbutanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of other compounds .
Mechanism of Action
The mechanism of action of ®-3-Amino-N-isopropylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-N-isopropylbutanamide
- ®-3-Aminobutanol
- (S)-3-Aminobutanol
Uniqueness
®-3-Amino-N-isopropylbutanamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-3-Amino-N-isopropylbutanamide. The presence of the isopropyl group also imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(3R)-3-amino-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMDIXGGXNUNN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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